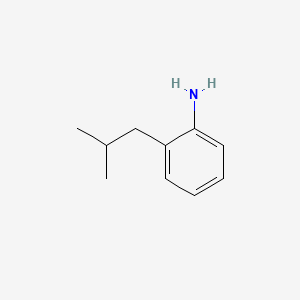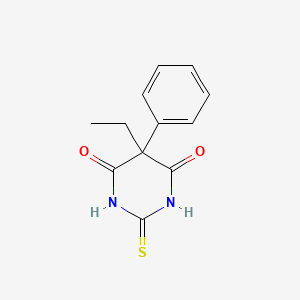
PSS-Glycidyl-Heptacyclopentyl substituted
Overview
Description
PSS-Glycidyl-Heptacyclopentyl substituted: is a complex organosilicon compound with the empirical formula C38H68O13Si8 and a molecular weight of 957.62 g/mol . It is also known by its systematic name, 1,3,5,7,9,11,13-Heptacyclopentyl-15-glycidylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane . This compound is part of the Polyhedral Oligomeric Silsesquioxanes (POSS) family, which are known for their unique cage-like structures that provide enhanced thermal and mechanical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PSS-Glycidyl-Heptacyclopentyl substituted typically involves the reaction of heptacyclopentyl-substituted silsesquioxane with glycidyl reagents under controlled conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the glycidyl-functionalized POSS structure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure consistent product quality . The final product is typically purified through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: PSS-Glycidyl-Heptacyclopentyl substituted undergoes various chemical reactions, including:
Oxidation: The glycidyl groups can be oxidized to form epoxides.
Reduction: The compound can be reduced to form alcohols.
Substitution: The glycidyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Epoxides.
Reduction: Alcohols.
Substitution: Substituted glycidyl derivatives.
Scientific Research Applications
Chemistry: PSS-Glycidyl-Heptacyclopentyl substituted is used as a building block in the synthesis of advanced materials due to its unique structural properties . It is employed in the development of high-performance polymers and nanocomposites .
Biology and Medicine: In biological research, this compound is used to create biocompatible materials for drug delivery systems and tissue engineering . Its ability to form stable, functionalized surfaces makes it ideal for biomedical applications .
Industry: Industrially, this compound is used in coatings, adhesives, and sealants due to its excellent thermal stability and mechanical strength . It is also used in the electronics industry for the fabrication of high-performance electronic components .
Mechanism of Action
The mechanism of action of PSS-Glycidyl-Heptacyclopentyl substituted involves its ability to form stable, covalent bonds with various substrates . The glycidyl groups react with nucleophiles, leading to the formation of strong, durable linkages . This property is exploited in applications requiring high mechanical strength and thermal stability .
Comparison with Similar Compounds
- PSS-Octamethyl substituted .
- PSS-(3-Glycidyl)propoxy-Heptaisobutyl substituted .
- PSS-Octakis(dimethylsilyloxy) substituted .
Uniqueness: PSS-Glycidyl-Heptacyclopentyl substituted stands out due to its unique combination of glycidyl and heptacyclopentyl groups, which provide enhanced reactivity and stability compared to other POSS compounds . This makes it particularly valuable in applications requiring robust performance under extreme conditions .
Properties
IUPAC Name |
1,3,5,7,9,11,13-heptacyclopentyl-15-(oxiran-2-ylmethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H68O13Si8/c1-2-16-32(15-1)53-40-52(30-31-29-39-31)41-54(33-17-3-4-18-33)45-56(43-53,35-21-7-8-22-35)49-59(38-27-13-14-28-38)50-57(44-53,36-23-9-10-24-36)46-55(42-52,34-19-5-6-20-34)48-58(47-54,51-59)37-25-11-12-26-37/h31-38H,1-30H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQZDTXGTHNXFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)CC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H68O13Si8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404508 | |
| Record name | PSS-Glycidyl-Heptacyclopentyl substituted | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
957.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230316-12-8 | |
| Record name | PSS-Glycidyl-Heptacyclopentyl substituted | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















